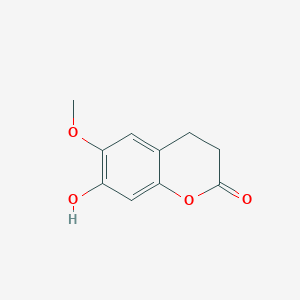
7-Hydroxy-6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For example, the reaction of resorcinol with ethyl acetoacetate in the presence of sulfuric acid can yield scopoletin .
Industrial Production Methods
Industrial production of scopoletin typically involves the extraction from plant sources, such as the roots of Scopolia japonica or the bark of Erythrina variegata. The extraction process includes solvent extraction, followed by purification steps like crystallization or chromatography to isolate the compound .
化学反応の分析
Types of Reactions
7-Hydroxy-6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: Scopoletin can be oxidized to form scopoletin-7-aldehyde.
Reduction: Reduction of scopoletin can yield dihydroscopoletin.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring of scopoletin
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Scopoletin-7-aldehyde.
Reduction: Dihydroscopoletin.
Substitution: Halogenated derivatives of scopoletin
科学的研究の応用
7-Hydroxy-6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its role in plant defense mechanisms and allelopathic effects.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties
作用機序
The mechanism of action of 7-Hydroxy-6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scopoletin scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits microbial enzymes
類似化合物との比較
Similar Compounds
Umbelliferone: 7-Hydroxycoumarin, similar in structure but lacks the methoxy group at the 6-position.
Esculetin: 6,7-Dihydroxycoumarin, similar but has an additional hydroxyl group at the 6-position.
Herniarin: 7-Methoxycoumarin, similar but lacks the hydroxyl group at the 7-position
Uniqueness
7-Hydroxy-6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its combined hydroxyl and methoxy functional groups, which contribute to its distinct biological activities and chemical reactivity compared to other coumarin derivatives .
特性
CAS番号 |
90843-91-7 |
|---|---|
分子式 |
C10H10O4 |
分子量 |
194.18 g/mol |
IUPAC名 |
7-hydroxy-6-methoxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C10H10O4/c1-13-9-4-6-2-3-10(12)14-8(6)5-7(9)11/h4-5,11H,2-3H2,1H3 |
InChIキー |
XEHFSYYAGCUKEN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)CCC(=O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)
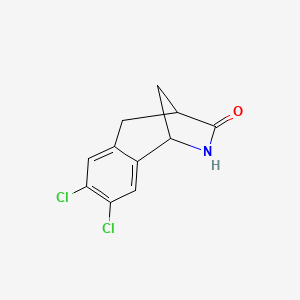

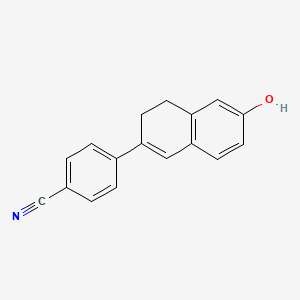
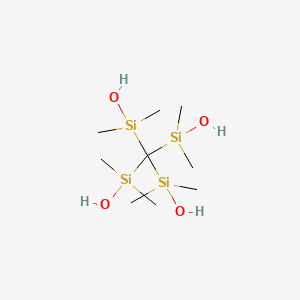
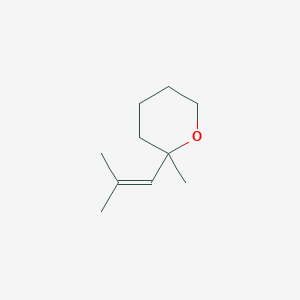
![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
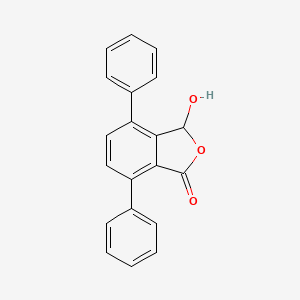
![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)
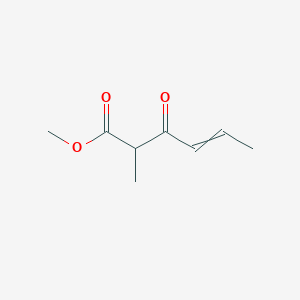
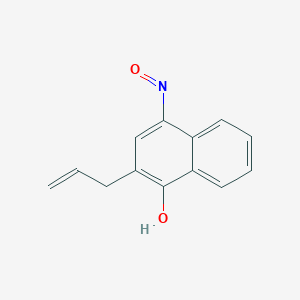
![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
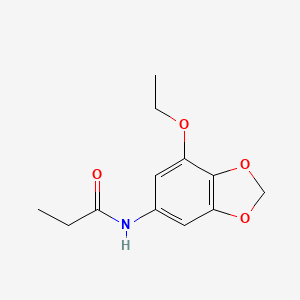
![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
